Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate
Description
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate is a brominated benzimidazolone derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by:
Properties
IUPAC Name |
tert-butyl 5-bromo-2-oxo-3H-benzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)14-10(15)16/h4-6H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLPYJNKOCRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoimidazole core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The benzoimidazole core can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Substitution Products: Various substituted benzoimidazole derivatives.
Reduction Products: Alcohol derivatives of the benzoimidazole core.
Oxidation Products: Oxidized benzoimidazole derivatives.
Scientific Research Applications
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate (CAS No. 161468-56-0) is a chemical compound with the molecular formula C12H13BrN2O3 and a molecular weight of 313.15 . It is also known as 1H-Benzimidazole-1-carboxylic acid, 5-bromo-2,3-dihydro-2-oxo-, 1,1-dimethylethyl ester .
Scientific Research Applications
While this compound's applications are not extensively detailed in the provided search results, the broader family of benzimidazole derivatives has notable applications in medicinal chemistry and materials science .
Benzimidazole Derivatives in Biological Applications:
- Anti-Cancer Activity: Benzimidazole derivatives (BnZ) have demonstrated anti-cancer activity . For instance, a BnZ variant with a 2-fluoroethyl string at the aniline nitrogen exhibited acceptable cytotoxicity against U87 glioblastoma cell lines .
- Antibacterial Activity: Certain benzimidazole derivatives show antibacterial efficacy. One variant with a thiazol-2-yl group at the 2-position proved effective and specific against S. aureus . Another class of BnZ derivatives, specifically a sydnone with 4-nitro benzothiazole, showed good efficacy against bacterial and fungal strains .
- STING Agonists: Benzimidazoles can be used in the creation of STING (Stimulator of Interferon Genes) agonists . STING agonists have shown promise as anti-tumor agents in preclinical studies. Research has focused on optimizing benzimidazole-based STING agonists for improved activity and hydrophilicity . For example, modifications to the imidazole double bond and enhancing π–π interactions have been explored to improve activity .
Reactions
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the benzoimidazole core play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazolone Core
The following table compares tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate with analogs featuring different substituents:
Key Observations:
- Bromine vs. Methyl : The bromine atom in the target compound offers a site for palladium-catalyzed cross-coupling, whereas the methyl group in improves pharmacokinetic properties.
- Aromatic Substitutions: Compounds with aryl groups (e.g., diphenylamino in ) exhibit enhanced fluorescence and electronic properties, making them suitable for optoelectronic applications.
- Sulfonamide Derivatives : The 5-hydrosulfonyl analogs demonstrate potent antitumor activity, suggesting that electron-withdrawing substituents at the 5-position enhance bioactivity.
Biological Activity
Overview
Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate (CAS No. 161468-56-0) is a synthetic compound belonging to the benzoimidazole family, known for its diverse biological activities. The compound features a tert-butyl ester group and a bromine atom, contributing to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrN2O3 |
| Molecular Weight | 313.15 g/mol |
| Density | 1.523 g/cm³ |
| pKa | 9.63 |
This compound exhibits its biological effects through several mechanisms:
- Target Interaction : It interacts with various biological targets via competitive inhibition and allosteric modulation.
- Biochemical Pathways : The compound is known to influence pathways related to inflammation, tumor growth, diabetes, and infections (viral, fungal) .
- Pharmacokinetics : Its high solubility in polar solvents enhances its bioavailability and therapeutic potential .
Anticancer Activity
Research indicates that derivatives of benzoimidazole, including this compound, exhibit significant anticancer properties:
- Cytotoxicity : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound also shows promising antimicrobial effects:
- Inhibition of Biofilm Formation : It has been reported to inhibit biofilm formation by pathogens like Staphylococcus aureus and Candida albicans, suggesting its potential as an antibacterial agent .
Other Biological Effects
Beyond anticancer and antimicrobial activities, this compound may also possess anti-inflammatory properties and could be beneficial in managing conditions related to oxidative stress .
Case Studies
Several studies highlight the biological efficacy of benzoimidazole derivatives:
- Study on Apoptosis Induction : A study found that certain benzoimidazole derivatives increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to apoptosis. This suggests that tert-butyl 5-bromo derivatives may share similar mechanisms .
- Antimicrobial Efficacy : In vitro testing showed that compounds similar to tert-butyl 5-bromo exhibited low minimum inhibitory concentrations (MICs) against resistant strains of bacteria, indicating their potential as therapeutic agents in treating infections .
Q & A
Basic Questions
Q. What are the established synthetic routes for Tert-butyl 5-bromo-2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution at the bromine position using reagents like amines or thiols under basic conditions (e.g., NaH in DMF). Key optimizations include:
- Temperature control : Maintaining 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., imidazole protons at δ 7.2–7.8 ppm).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
Q. What are the common chemical transformations of this compound, and how are they monitored?
- Reactions :
- Hydrolysis : Acidic (HCl/THF) or basic (NaOH/EtOH) cleavage of the carbamate group yields the free amine.
- Substitution : Bromine replacement via Suzuki coupling (Pd catalysts, aryl boronic acids) introduces aryl groups.
- Monitoring : TLC (Rf tracking) and LC-MS for intermediate detection .
Advanced Questions
Q. How do electronic and steric effects influence the reactivity of the bromine substituent in cross-coupling reactions?
- Analysis :
- Electronic effects : The electron-withdrawing carbamate group activates the bromine for nucleophilic aromatic substitution.
- Steric hindrance : Bulkier tert-butyl groups may slow reaction kinetics; optimize using smaller ligands (e.g., XPhos) in Pd-mediated couplings.
- Computational validation : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Approach :
- Dose-response profiling : Use radioligand binding assays (e.g., [³H]ICS 205930) to compare IC₅₀ values across studies.
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., replacing Br with Cl) to isolate activity contributors.
- Meta-analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs) with pharmacodynamic results .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes or receptors?
- Workflow :
Docking studies : Use AutoDock Vina to predict binding poses against targets (e.g., 5-HT₃ receptors).
Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Ser129, π-π stacking with Tyr234).
MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS) .
Q. What experimental and analytical methods validate the formation of byproducts during hydrolysis?
- Protocol :
- HPLC-MS : Detect hydrolyzed amine (m/z ~250) and carbamate fragments.
- Kinetic studies : Monitor pH-dependent degradation rates (e.g., faster hydrolysis in 1M HCl vs. 0.1M NaOH).
- Isolation : Preparative HPLC to separate and characterize byproducts via 2D NMR (HSQC, HMBC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for bromine substitution?
- Resolution :
- Catalyst screening : Compare Pd₂(dba)₃ vs. Pd(OAc)₂ efficiencies in cross-couplings.
- Batch reproducibility : Conduct triplicate reactions under inert (N₂) vs. aerobic conditions.
- Error sources : Quantify trace moisture (Karl Fischer titration) and oxygen levels (glovebox vs. Schlenk line) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
